![molecular formula C₁₃H₁₁NO B1140794 Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)- CAS No. 221530-44-5](/img/structure/B1140794.png)
Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-
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Overview
Description
“Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-” is an impurity of Ramelteon . Ramelteon is a potent and selective agonist at melatonin MT1/MT2 receptor and is used to treat sleeplessness (insomnia) .
Synthesis Analysis
The asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst was achieved . The effects of the pyrrolidine substituents and linkage configuration on the catalytic performance were examined in detail .Molecular Structure Analysis
The IUPAC name of the compound is (2E)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylideneethanenitrile . The InChI code is 1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+ .Chemical Reactions Analysis
The asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst was achieved . The effects of the pyrrolidine substituents and linkage configuration on the catalytic performance were examined in detail .Physical And Chemical Properties Analysis
The molecular weight of the compound is 197.24 . The storage temperature is recommended to be in a refrigerator .Scientific Research Applications
Organic Synthesis
Acetonitrile is a valuable intermediate in organic synthesis due to its small polar molecule structure and high relative permittivity, which is conducive to the dissociation of ion pairs into free ions . It’s used in the synthesis of nitrogen-containing compounds or nitrile-containing compounds, particularly through electrochemical conversions .
Catalysis
In catalysis, acetonitrile can be deprotonated to form nucleophiles, or generate radicals that are essential in various organic reactions . Its properties have led to the development of new methods for the synthesis of important compounds, including tetrasubstituted olefins and heterocyclic compounds .
Asymmetric Synthesis
The compound has been used in asymmetric transfer hydrogenation reactions. For example, it has been involved in the asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst . This process achieved high enantioselectivities, up to 99.9%, which is significant for producing chiral molecules .
Pharmaceutical Intermediate
It serves as an important intermediate in the preparation of pharmaceuticals. Specifically, it’s a key building block for the preparation of ramelteon, a selective melatonin receptor agonist used to treat sleep disorders . The synthesis process of this compound is crucial for developing effective medications.
Analytical Chemistry
Due to its excellent solvent properties, acetonitrile is widely applied as a common solvent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the separation and analysis of mixtures .
Electrochemistry
The compound’s good conductivity and environmentally friendly features make it a powerful tool in electrochemical synthesis. It’s used to afford nitrogen-containing or nitrile-containing compounds, which are relevant in various electrochemical applications .
Mechanism of Action
Target of Action
It’s known that the compound undergoes asymmetric transfer hydrogenation , which suggests it may interact with enzymes or catalysts involved in hydrogen transfer reactions.
Mode of Action
The compound undergoes asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst . The effects of the pyrrolidine substituents and linkage configuration on the catalytic performance were examined in detail .
Biochemical Pathways
The compound is involved in the asymmetric transfer hydrogenation of α,β-unsaturated aldehyde . This process is a part of larger biochemical pathways involving hydrogen transfer reactions.
Safety and Hazards
Future Directions
The asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst was achieved . The effects of the pyrrolidine substituents and linkage configuration on the catalytic performance were examined in detail . The recovered catalyst was reused without any loss of the catalytic activity . This suggests potential future directions in the field of asymmetric transfer hydrogenation.
properties
IUPAC Name |
2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFWVKLKUFXARX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC#N)C2=C1C=CC3=C2CCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)- | |
CAS RN |
221530-44-5 |
Source
|
Record name | 1,2,6,7-tetrahydro-8H-indeno-[5,4-B]-furan-8-ylidene acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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